molecular formula C15H11F2N5O3S B2955377 5-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1324679-54-0

5-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No. B2955377
CAS RN: 1324679-54-0
M. Wt: 379.34
InChI Key: ONPIZFLEXRBIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11F2N5O3S and its molecular weight is 379.34. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research has demonstrated the synthesis of sulfone-linked bis heterocycles, including oxadiazole derivatives, which have been evaluated for their antimicrobial activity and cytotoxicity. Compounds from this class have shown considerable antibacterial activity against specific pathogens like Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum. Moreover, certain vinylsulfonyl oxadiazole compounds exhibited cytotoxic activity against A549 lung carcinoma cells, highlighting their potential as antimicrobial and anticancer agents (Muralikrishna et al., 2012).

Antifungal and Agrochemical Potential

Further studies have synthesized new sulfone compounds containing 1,3,4-oxadiazole moieties, demonstrating good antifungal activities against various plant pathogenic fungi. Some of these compounds have outperformed commercial fungicides, suggesting their utility as lead compounds for developing potential agrochemicals (Xu et al., 2011).

Bacterial Wilt Inhibition

Research involving sulfone derivatives containing a 1,3,4-oxadiazole moiety has indicated promising in vitro antibacterial bioactivities against tobacco bacterial wilt. This suggests the potential of such compounds in developing bactericides for plants, offering an alternative to conventional bactericides with possibly lower environmental impact (Xu et al., 2012).

Antimicrobial and Antitubercular Agents

In the quest for new antimicrobial and antitubercular agents, benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated. Some of these compounds displayed good antimicrobial activity against various bacterial strains, including E. coli and S. aureus, as well as antitubercular activity, illustrating their potential in addressing resistant microbial strains (Shingare et al., 2022).

Rice Bacterial Leaf Blight

Investigations into sulfone derivatives with 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight, caused by Xanthomonas oryzae. These compounds not only inhibit bacterial growth but also stimulate plant defense mechanisms, offering a dual approach to managing this disease (Shi et al., 2015).

properties

IUPAC Name

5-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O3S/c16-10-2-3-11(17)12(6-10)26(23,24)22-7-9(8-22)15-20-14(21-25-15)13-18-4-1-5-19-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPIZFLEXRBIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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